2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Overview
Description
2,4-Dichloro-3,5-dimethyl-6-nitrophenol is a chemical compound with the molecular formula C8H7Cl2NO3 and a molecular weight of 236.05 g/mol . It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms, two methyl groups, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3,5-dimethyl-6-nitrophenol can be synthesized through the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst, followed by hydrolysis using potassium hydroxide (KOH) in water . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes using chlorine gas and hydrochloric acid. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2,4-Dichloro-3,5-dimethyl-6-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitrophenol: Similar structure but lacks the methyl groups.
2,6-Dimethyl-4-nitrophenol: Similar structure but lacks the chlorine atoms.
2,4,6-Trichlorophenol: Similar structure but lacks the nitro and methyl groups.
Uniqueness
2,4-Dichloro-3,5-dimethyl-6-nitrophenol is unique due to the combination of its chlorine, methyl, and nitro substituents, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .
Properties
IUPAC Name |
2,4-dichloro-3,5-dimethyl-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3/c1-3-5(9)4(2)7(11(13)14)8(12)6(3)10/h12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQIEGPPHXRHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379032 | |
Record name | 2,4-dichloro-3,5-dimethyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70444-49-4 | |
Record name | 2,4-dichloro-3,5-dimethyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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